17:0-20:3 PG-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H78NaO10P |

|---|---|

Molecular Weight |

814.1 g/mol |

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C43H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,40-41,44-45H,3-4,6,8-10,12,14-16,18,20-39H2,1-2H3,(H,48,49);/q;+1/p-1/b7-5-,13-11-,19-17-;/t40?,41-;/m1./s1/i38D2,39D2,41D; |

InChI Key |

YNNVOCKGQSBVEE-BFIKWYJMSA-M |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCC=CCC=CCC=CCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role and Application of 17:0-20:3 PG-d5 in Advanced Lipidomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

17:0-20:3 Phosphatidylglycerol-d5 (1-heptadecanoyl-2-eicosatrienoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5), hereafter referred to as 17:0-20:3 PG-d5, is a high-purity, deuterated lipid standard essential for accurate and precise quantification in mass spectrometry-based lipidomics. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and drug development. The inclusion of a stable isotope label makes it an ideal internal standard, enabling the correction of analytical variability during sample preparation and analysis.

Core Properties and Data Presentation

The physical and chemical properties of this compound are critical for its function as an internal standard. Below is a summary of its key quantitative data.

| Property | Value |

| Chemical Formula | C43H73D5NaO10P |

| Molecular Weight | 814.07 g/mol |

| CAS Number | 2936622-53-4 |

| Purity | >99% |

| Form | Solution |

| Typical Concentration | 1 mg/mL |

| Storage Temperature | -20°C |

Role in Lipidomics and Mass Spectrometry

Deuterated standards like this compound are the gold standard for quantitative lipidomics.[1] The five deuterium atoms on the glycerol backbone give it a mass shift that is easily distinguishable from its endogenous, non-deuterated counterparts by a mass spectrometer, without significantly altering its chemical and physical behavior during extraction and chromatographic separation.[2] This co-elution and similar ionization efficiency allow for reliable normalization of the analytical signal, correcting for variations in sample extraction, recovery, and instrument response.[2]

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in a lipidomics workflow for the analysis of biological samples.

Sample Preparation and Lipid Extraction (Bligh & Dyer Method)

-

Homogenization: Homogenize the biological tissue or cell pellet in a suitable buffer (e.g., phosphate-buffered saline).

-

Internal Standard Spiking: Prior to extraction, add a known amount of this compound solution to the homogenate. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous lipids of interest and the sensitivity of the mass spectrometer.

-

Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the homogenate to create a single-phase solution.

-

Phase Separation: Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.

-

Lipid Extraction: Vigorously vortex the mixture and centrifuge to separate the phases. The lower organic phase, containing the lipids, is carefully collected.

-

Drying: Dry the extracted lipid phase under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol:chloroform (9:1, v/v).

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the lipid species using liquid chromatography. A reversed-phase C18 column is commonly used for separating different lipid classes and molecular species. The mobile phases typically consist of a gradient of acetonitrile and water with additives like formic acid and ammonium formate to improve ionization.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode for the detection of phosphatidylglycerols.

-

Data Acquisition: Use a Multiple Reaction Monitoring (MRM) method for targeted quantification. The MRM transition for this compound would be a precursor ion corresponding to its [M-H]⁻ adduct and a product ion specific to its structure.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous phosphatidylglycerols and the this compound internal standard.

-

Quantification: Calculate the concentration of the endogenous phosphatidylglycerols by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of a non-deuterated phosphatidylglycerol standard.

Visualizations: Workflows and Pathways

To further elucidate the application and biological context of phosphatidylglycerols, the following diagrams are provided.

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

Phosphatidylglycerol is a key intermediate in the biosynthesis of several important phospholipids, particularly in bacteria where it is a major component of the cell membrane.[3][4] In eukaryotes, it is a precursor to cardiolipin, a critical lipid for mitochondrial function.[5]

Caption: Simplified biosynthetic pathway of phosphatidylglycerol and its derivatives.

Biological Significance of Phosphatidylglycerol

While this compound is an analytical tool, its non-deuterated counterpart, phosphatidylglycerol, plays significant biological roles. In bacteria, phosphatidylglycerol is a major component of the cell membrane, contributing to its structural integrity and serving as a precursor for other lipids.[3][4] In eukaryotic cells, it is found in mitochondrial membranes and is a key precursor for the synthesis of cardiolipin, a phospholipid essential for mitochondrial function and energy metabolism.[5] Phosphatidylglycerol is also a component of pulmonary surfactant, where it plays a role in reducing surface tension in the alveoli.[5] Furthermore, it is involved in cell signaling processes, acting as a precursor for signaling molecules.[6]

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard ensures the accuracy and reliability of quantitative data, which is crucial for understanding the complex roles of lipids in health and disease. This guide provides a foundational understanding of its properties, a practical experimental protocol, and a glimpse into the biological significance of the class of lipids it represents, thereby serving as a valuable resource for scientists and professionals in drug development and biomedical research.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 6. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 17:0-20:3 PG-d5: A Deuterated Phosphatidylglycerol Standard for Advanced Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-20:3 PG-d5. It is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based lipidomics for quantitative analysis. This document details the chemical structure, properties, and a representative experimental workflow for its application as an internal standard.

Core Concepts: The Role of Deuterated Standards in Quantitative Lipidomics

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS) is a powerful tool for lipid analysis, but variations in sample preparation and instrument response can introduce inaccuracies. To correct for these variations, stable isotope-labeled internal standards are employed.[1][2] Deuterated lipids, such as this compound, are ideal for this purpose as they are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms.[3][4] This mass difference allows the standard to be distinguished from the analyte of interest in the mass spectrometer, while its identical chemical behavior ensures that it experiences the same extraction efficiency and ionization response.[1][2]

Chemical Identity and Properties of this compound

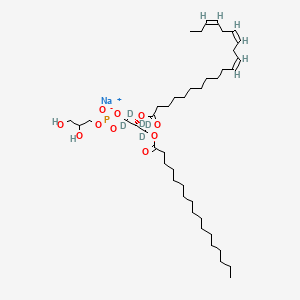

This compound is a synthetic, deuterated phosphatidylglycerol used as an internal standard in lipidomics research.[5] Its structure consists of a glycerol backbone with a heptadecanoic acid (17:0) at the sn-1 position, an eicosatrienoic acid (20:3) at the sn-2 position, and a phosphoglycerol head group. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium.

Full Chemical Name: 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) (sodium salt)[5]

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C43H73D5NaO10P | [5] |

| Formula Weight | 814.08 | [5] |

| Exact Mass | 813.55 | [5] |

| CAS Number | 2936622-53-4 | [5] |

| Purity | >99% | |

| Storage Temperature | -20°C | [5] |

Experimental Protocol: Quantitative Analysis of Phosphatidylglycerols in Biological Samples using LC-MS/MS

This section outlines a detailed methodology for the quantification of phosphatidylglycerols (PGs) in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is a representative example and may require optimization for specific applications.

3.1. Materials and Reagents

-

Biological sample (e.g., human plasma)

-

This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Solvents for liquid chromatography (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate)

-

Calibrator solutions of non-deuterated PG standards of known concentrations

3.2. Experimental Workflow

The following diagram illustrates the key steps in the quantitative lipidomics workflow.

Caption: Experimental workflow for quantitative lipid analysis.

3.3. Detailed Methodologies

3.3.1. Sample Preparation and Lipid Extraction

-

Thawing and Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume (e.g., 50 µL of plasma) into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The amount should be chosen to be within the linear range of the instrument's detector.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids from other cellular components. A commonly used method is the Folch extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure complete mixing.

-

Add water to induce phase separation.

-

Centrifuge to pellet any precipitated protein and clarify the phase boundary.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography system (e.g., 95:5 acetonitrile:water).

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a liquid chromatography system. For the separation of phospholipid classes, a hydrophilic interaction liquid chromatography (HILIC) column is often employed.[6] The mobile phases typically consist of a mixture of acetonitrile and water with additives to improve ionization. A gradient elution is used to separate the different lipid classes.

-

Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to specifically detect the precursor and product ions for each target PG species and the this compound internal standard.

3.3.3. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for each endogenous PG species and the this compound internal standard.

-

Ratio Calculation: For each endogenous PG, calculate the ratio of its peak area to the peak area of the internal standard.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated PG standards and a fixed concentration of the this compound internal standard. Analyze these standards using the same LC-MS/MS method.

-

Quantification: Plot the peak area ratio of the calibrators versus their known concentrations to generate a calibration curve. Use the peak area ratios from the biological samples to determine the concentration of each endogenous PG species from the calibration curve.

Signaling Pathways and Logical Relationships

As a synthetic, deuterated lipid, this compound is not a component of natural biological signaling pathways. Its primary role is as an analytical tool to enable the accurate quantification of endogenous phosphatidylglycerols. The logical relationship in its use is based on the principle of isotope dilution mass spectrometry, as depicted in the workflow diagram above. The addition of a known quantity of the deuterated standard allows for the correction of analytical variability, thereby enabling a precise measurement of the corresponding non-deuterated, biologically relevant lipids.

Conclusion

This compound is an essential tool for researchers conducting quantitative lipidomics studies. Its well-defined chemical structure and high purity make it an excellent internal standard for the accurate measurement of phosphatidylglycerols in complex biological samples. The detailed experimental protocol provided in this guide offers a robust starting point for the implementation of this standard in a variety of research and development settings. The use of such standards is critical for obtaining reliable and reproducible data in the pursuit of understanding the roles of lipids in biological systems and for the development of new therapeutic agents.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 4. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Deuterated Phosphatidylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of deuterated phosphatidylglycerol (PG), a critical tool for biophysical studies of cell membranes and drug delivery systems. The use of deuterated lipids allows for advanced analytical techniques such as solid-state deuterium nuclear magnetic resonance (²H-NMR) and neutron scattering, providing invaluable insights into lipid structure, dynamics, and interactions. This document details three primary strategies for obtaining deuterated phosphatidylglycerol: biosynthetic, chemoenzymatic, and total chemical synthesis. Each section includes detailed experimental protocols, quantitative data where available, and workflow visualizations to aid in the practical application of these methods.

Biosynthetic Approach: In Vivo Deuteration using Escherichia coli

The biosynthetic approach leverages the cellular machinery of microorganisms, typically E. coli, to produce deuterated phospholipids by culturing the bacteria in a medium enriched with deuterium sources. This method is advantageous for producing highly and uniformly deuterated lipids, though it yields a mixture of phospholipid species that require subsequent purification.

Experimental Protocol: Biosynthesis and Extraction

This protocol is adapted from methodologies for producing deuterated phospholipids in E. coli.[1]

1.1.1. Adaptation of E. coli to Deuterated Media:

-

Prepare a starter culture of E. coli (e.g., strain AL95) in Luria-Bertani (LB) broth.

-

Gradually adapt the cells to a minimal medium containing increasing concentrations of deuterium oxide (D₂O) and a deuterated carbon source (e.g., glycerol-d₈). This is a multi-stage process that can take several weeks.[1]

-

Monitor cell growth by measuring the optical density at 600 nm (A₆₀₀).

-

Once adapted, grow the cells in a large-scale culture with the desired level of deuteration (e.g., 100% D₂O and deuterated glycerol) until they reach the stationary phase.[1]

1.1.2. Extraction and Purification of Phospholipids:

-

Harvest the cells by centrifugation.

-

Extract the total lipids using a modified Bligh-Dyer method.[1] Briefly, resuspend the cell pellet in water, sonicate, and then add methanol and chloroform. After phase separation, collect the organic (chloroform) phase.

-

Purify the total lipid extract using silica gel column chromatography to separate the different phospholipid classes.[1]

-

For enhanced separation of phosphatidylglycerol, thin-layer chromatography (TLC) can be employed using a solvent system such as chloroform/acetone/methanol/acetic acid/water (30/40/10/10/5, v/v/v/v/v).[1]

Quantitative Data

The following table summarizes the deuterium incorporation levels observed in E. coli phospholipids grown in deuterated media.

| Lipid Species | Growth Condition | Average Deuterium Atoms Incorporated | Deuterium Labeling Efficiency | Reference |

| PG 32:0 | 20% D₂O | ~7 | ~50% | [2] |

| Various Phospholipids | 100% D₂O, deuterated glycerol | High incorporation, narrow distribution | Not specified | [1] |

Workflow Diagram

Chemoenzymatic Synthesis

The chemoenzymatic approach combines the specificity of enzymes with the versatility of chemical synthesis. A common strategy for phosphatidylglycerol synthesis is the use of Phospholipase D (PLD), which catalyzes a transphosphatidylation reaction.

Experimental Protocol: PLD-Catalyzed Synthesis

This protocol is based on the known transphosphatidylation activity of PLD.[3][4][5]

-

Substrate Preparation: Start with a suitable phosphatidylcholine (PC). To obtain chain-deuterated PG, use a commercially available or synthetically prepared chain-deuterated PC. To deuterate the glycerol headgroup, use deuterated glycerol (glycerol-d₅ or -d₈).

-

Reaction Setup:

-

Dissolve the phosphatidylcholine substrate in a suitable buffer (e.g., acetate buffer, pH 5.6).

-

Add a high concentration of deuterated glycerol. The high concentration of the alcohol acceptor favors the transphosphatidylation reaction over hydrolysis.[3]

-

Add purified phospholipase D (e.g., from cabbage).

-

Incubate the reaction mixture with stirring at an optimal temperature (e.g., 37°C) for several hours.

-

-

Purification:

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Purify the resulting deuterated phosphatidylglycerol from the reaction mixture using silica gel chromatography.

-

Quantitative Data

Yields for the enzymatic synthesis of non-deuterated phosphatidylglycerol have been reported to be good.[3] Specific yields for the synthesis of deuterated analogs will depend on the purity of the enzyme and the optimization of reaction conditions.

| Starting Material | Product | Enzyme | Reported Yield | Reference |

| Lecithin and Glycerol | Phosphatidylglycerol | Phospholipase D | "Good yield" | [3] |

Workflow Diagram

References

- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The formation of phosphatidylglycerol and other phospholipids by the transferase activity of phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Core Physical and Chemical Properties

An In-depth Technical Guide on the Physical Properties of 17:0-20:3 PG-d5

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated phosphatidylglycerol. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled lipids as internal standards in quantitative lipidomics. This document details the compound's properties, relevant experimental protocols for its characterization, and a typical workflow where it is applied.

This compound, also known as 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol) in its sodium salt form, is a high-purity, deuterated lipid standard essential for mass spectrometry-based lipid analysis.[1][2] The deuterium labels are typically located on the glycerol backbone, providing a distinct mass shift for use as an internal standard.[3]

The integration of stable isotopes into drug molecules and analytical standards has become a critical tool in drug development, primarily for tracer-based quantification in pharmacokinetic and metabolic studies.[4]

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Synonym | 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) | [1][2] |

| Molecular Formula | C43H73D5NaO10P | [1][2][] |

| Molecular Weight | 814.07 g/mol | [1][4] |

| Formula Weight | 814.08 g/mol | [2][] |

| Exact Mass | 813.55 Da | [2] |

| Monoisotopic Mass | 791.57245 Da (Non-deuterated, non-salt form: C43H79O10P) | [6] |

| Purity | >99% (by TLC) | [1][2] |

| CAS Number | 2936622-53-4 | [1][2] |

| Percent Composition | C: 63.44%, H: 10.28%, Na: 2.82%, O: 19.65%, P: 3.80% | [2] |

| Physical Form | Typically supplied as a solution (e.g., 1 mg/mL) | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | 3 Months | [2] |

Experimental Protocols

The characterization and quantification of this compound and its non-deuterated counterpart involve several standard analytical techniques. Below are detailed methodologies for key experiments.

Lipid Identification and Quantification via LC-MS/MS

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate identification and quantification of lipid species.[7] this compound is frequently used as an internal standard in such analyses to correct for sample loss during extraction and variations in instrument response.[8][9]

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a chloroform/methanol mixture (e.g., 50:50, v/v). From this, create working solutions at appropriate concentrations (e.g., 100 µM). Store all lipid standards at -20°C.[7]

-

Sample Preparation (Lipid Extraction):

-

Homogenize the biological sample (e.g., plasma, tissue).

-

Add the this compound internal standard to the sample prior to extraction.

-

Perform lipid extraction using a suitable method, such as a methyl-tert-butyl ether (MTBE)-based protocol, which is effective for a wide range of lipid polarities.[7]

-

Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol/methanol/water).[7]

-

-

UHPLC-MS/MS Analysis:

-

Chromatography: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) on an aminopropyl (NH2) column to separate polar lipid classes based on their headgroups.[7][9]

-

Mass Spectrometry: Utilize a hybrid triple quadrupole/ion trap mass spectrometer (e.g., ABSciex QTRAP 6500+) with electrospray ionization (ESI).[7]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The MRM transition for this compound would be pre-determined by direct infusion. For example, a precursor ion corresponding to [M-H]⁻ could be selected, and a specific fragment ion would be monitored.

-

-

Quantification: Construct a calibration curve using the non-deuterated 17:0-20:3 PG standard. The concentration of the endogenous analyte in the sample is determined by comparing the peak area ratio of the endogenous lipid to the this compound internal standard against the calibration curve.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to assess the purity of lipid standards.

Methodology:

-

Plate Preparation: Use a high-performance TLC (HPTLC) silica gel plate.

-

Sample Application: Spot a small amount of the this compound solution onto the plate's origin.

-

Mobile Phase: Prepare a solvent system suitable for separating phospholipids. A common system is chloroform/methanol/acetic acid/water (e.g., in a ratio of 60:50:1:4, v/v/v/v).

-

Development: Place the plate in a sealed chromatography tank containing the mobile phase. Allow the solvent front to migrate up the plate.

-

Visualization: After development, dry the plate and visualize the lipid spots using a suitable stain, such as primuline spray followed by UV light exposure or iodine vapor.

-

Analysis: A pure sample should yield a single spot. The presence of multiple spots indicates impurities. The purity level of >99% for this standard is confirmed using this technique.[1][2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the lipid, although it is less common for routine quantification.

Methodology:

-

Sample Preparation: Dissolve a sufficient quantity of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4). Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm).[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

-

Spectral Analysis:

-

¹H NMR: The spectrum will show characteristic peaks for the protons in the fatty acyl chains (olefinic, methylene, and methyl groups) and the glycerol backbone. The deuterium labeling on the glycerol backbone will result in the absence of corresponding proton signals.

-

¹³C NMR: The carbon spectrum will provide information on the different carbon environments within the molecule.

-

Chemical shifts can be dependent on the solvent, concentration, and temperature.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow in a lipidomics study where this compound is used as an internal standard.

Caption: Lipidomics workflow using a deuterated internal standard.

References

- 1. This compound, Avanti, 2936622-53-4, 858132L, Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. medchemexpress.com [medchemexpress.com]

- 6. PubChemLite - C43H79O10P - Explore [pubchemlite.lcsb.uni.lu]

- 7. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.washington.edu [chem.washington.edu]

An In-depth Technical Guide on the Core Functions of Phosphatidylglycerols in Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylglycerol (PG) is a ubiquitous, anionic phospholipid that plays a fundamental, multifaceted role in the structure and function of cellular membranes across all domains of life. While often considered a minor lipid component in eukaryotic cells, its significance extends far beyond its relative abundance, particularly in prokaryotes and metabolically active organelles such as mitochondria and chloroplasts. This technical guide provides a comprehensive overview of the core functions of phosphatidylglycerol, detailing its structural contributions to membrane integrity, its critical involvement in bioenergetics, its role as a biosynthetic precursor, and its emerging significance in cellular signaling. This document synthesizes key quantitative data, presents detailed experimental protocols for studying PG-protein interactions and membrane biophysics, and provides visual representations of relevant biochemical pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to Phosphatidylglycerol

Phosphatidylglycerol is a glycerophospholipid consisting of a glycerol backbone esterified to two fatty acids and a phosphate group, which is in turn esterified to a second glycerol molecule. This structure confers an anionic charge at physiological pH, a key feature that dictates many of its biological functions. PG is found in virtually all biological membranes, from bacteria to plants and animals, highlighting its essential and conserved roles in cellular life.[1][2]

Core Functions of Phosphatidylglycerol in Cell Membranes

Structural Integrity and Membrane Biophysics

Phosphatidylglycerol is an integral structural component of cellular membranes, contributing to their fluidity, stability, and barrier function.[1][2] In anaerobic bacteria, PG is crucial for maintaining the integrity and functionality of the cell membrane, particularly in low-oxygen environments.[1]

The biophysical properties of PG-containing membranes are influenced by factors such as acyl chain length and saturation. The presence of the negatively charged headgroup of PG can lead to electrostatic repulsion, resulting in a larger area per lipid molecule compared to zwitterionic phospholipids like phosphatidylcholine (PC).

Table 1: Quantitative Abundance of Phosphatidylglycerol in Various Membranes

| Membrane Type | Organism/Tissue | Phosphatidylglycerol (% of Total Phospholipids) | Reference(s) |

| Inner Bacterial Membrane | Escherichia coli | 20-25% | [3] |

| Gram-positive Bacteria | Bacillus subtilis | ~36% | [4] |

| Gram-positive Bacteria | Staphylococcus aureus | ~42% | [4] |

| Mitochondrial Inner Membrane | Mammalian Heart | 15-20% (as precursor to Cardiolipin) | [5] |

| Thylakoid Membrane | Plants/Cyanobacteria | Major Phospholipid Component | [1] |

| Pulmonary Surfactant | Human | <5% |

Bioenergetics: Photosynthesis and Respiration

Phosphatidylglycerol plays a crucial role in the primary energy-converting membranes of chloroplasts and mitochondria.

In photosynthesis , PG is a major phospholipid of the thylakoid membranes in plants and cyanobacteria.[1] It is essential for the structural organization and function of the photosynthetic machinery, including the stabilization of photosystem complexes and the facilitation of electron transport.[3][6] Studies on the bacterial photosynthetic reaction center of Rhodobacter sphaeroides have shown that PG can modify the free energy levels of quinones, key components of the electron transport chain.[6][7]

In mitochondria , PG is a key intermediate in the biosynthesis of cardiolipin (CL), a diphosphatidylglycerol lipid that is almost exclusively found in the inner mitochondrial membrane.[8][9] Cardiolipin is essential for the optimal functioning of the electron transport chain complexes and the overall architecture of the mitochondrial cristae.

Precursor for Other Lipids

One of the most significant roles of phosphatidylglycerol is its function as a direct precursor for the synthesis of cardiolipin.

In prokaryotes, cardiolipin is synthesized by the condensation of two molecules of phosphatidylglycerol, catalyzed by cardiolipin synthase.[10] In eukaryotes, the synthesis also occurs in the mitochondria, where phosphatidylglycerol combines with CDP-diacylglycerol to form cardiolipin.[9]

In many bacteria, PG can be aminoacylated, most commonly with lysine or alanine, to form lysyl-phosphatidylglycerol (L-PG) or alanyl-phosphatidylglycerol (A-PG).[9][11] This modification is catalyzed by aminoacyl-phosphatidylglycerol synthases (aa-PGS), also known as multiple peptide resistance factors (MprF).[11][12] The addition of a positively charged amino acid neutralizes the negative charge of the PG headgroup, reducing the affinity of the bacterial membrane for cationic antimicrobial peptides (CAMPs) and thus conferring antibiotic resistance.[11][12][13]

Modulation of Membrane Protein Function

The anionic nature and specific structure of phosphatidylglycerol allow it to interact with and modulate the function of various membrane proteins.

Phosphatidylglycerol has been shown to directly gate or modulate the activity of several ion channels.[8] For instance, the activity of inwardly rectifying potassium (Kir) channels can be enhanced by the presence of PG, which is thought to facilitate the interaction of the primary activator, phosphatidylinositol 4,5-bisphosphate (PIP2), with the channel.[5] A specific binding site for anionic phospholipids, including PG, has been proposed on Kir channels, adjacent to the PIP2 binding site.[10]

Recent studies have highlighted the role of the lipid environment in modulating GPCR activity. For the β2-adrenergic receptor, phosphatidylglycerol has been shown to favor agonist binding and facilitate receptor activation, suggesting that PG can act as a direct allosteric modulator of GPCR function.[6][14]

The activity of other membrane proteins, such as the Na+/K+-ATPase, is also influenced by the surrounding lipid composition, although the specific effects of PG are less well-characterized compared to other phospholipids like phosphatidylserine.[2][4][8][15][16] In bacteria, the activity of ATP-binding cassette (ABC) transporters can be influenced by the lipid environment, and given the high abundance of PG in bacterial membranes, it is likely to play a modulatory role.[17][18][19][20][21]

Role in Cellular Signaling

Phosphatidylglycerol is increasingly recognized for its role in cellular signaling pathways, both as a direct signaling molecule and as a precursor to other signaling lipids.

In plants , PG and its derivatives are involved in the response to various environmental stresses, including cold and salt stress.[3][5][7][22][23] For instance, during cold acclimation, changes in the lipid composition of membranes, including the levels of PG, are observed.[24][25] Phosphatidic acid (PA), which can be derived from PG metabolism, is a key signaling molecule in plant stress responses.[1][26][27]

In bacteria , the aminoacylation of PG is a key signaling and response mechanism to the presence of antimicrobial peptides.[9][13]

Experimental Protocols

Lipid-Protein Interaction Assay: Liposome Binding Assay

This protocol describes a method to assess the binding of a protein of interest to liposomes containing phosphatidylglycerol.

Materials:

-

Phospholipids (e.g., POPC, POPG) in chloroform

-

Protein of interest

-

Extrusion buffer (e.g., 25 mM Tris-HCl pH 7.5, 250 mM Raffinose, 1 mM DTT)

-

Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 125 mM KCl, 1 mM DTT, 0.5 mM EDTA)

-

Glass test tubes

-

Rotary evaporator or speed vacuum

-

Liposome extruder with polycarbonate membranes (e.g., 0.1 µm pore size)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Liposome Preparation: a. In a glass tube, mix the desired lipids in chloroform to achieve the desired molar ratio (e.g., POPC with varying concentrations of POPG). b. Evaporate the chloroform under a stream of nitrogen and then under vacuum for at least 1 hour to form a thin lipid film. c. Hydrate the lipid film with extrusion buffer by vortexing vigorously. d. Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension at least 11 times through a polycarbonate membrane with the desired pore size to form large unilamellar vesicles (LUVs).

-

Binding Reaction: a. Dilute the liposomes in binding buffer to the desired final lipid concentration. b. Add the protein of interest to the liposome suspension and incubate at room temperature for 30-60 minutes with gentle agitation.

-

Separation of Bound and Unbound Protein: a. Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C). b. Carefully collect the supernatant (containing unbound protein). c. Wash the liposome pellet with binding buffer and centrifuge again. d. Resuspend the final liposome pellet (containing bound protein) in binding buffer.

-

Analysis: a. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the fraction of bound protein.

Membrane Fluidity Measurement: Fluorescence Anisotropy

This protocol outlines the measurement of membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

-

Liposomes (prepared as in 3.1)

-

DPH stock solution in tetrahydrofuran or DMSO

-

Buffer for measurement (e.g., PBS)

-

Spectrofluorometer with polarization filters

-

Cuvettes

Procedure:

-

Labeling of Liposomes: a. Dilute the liposome suspension in the measurement buffer. b. Add DPH from the stock solution to the liposome suspension to a final concentration of approximately 1 µM. The final concentration of the organic solvent should be less than 1%. c. Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to partition into the lipid bilayers.

-

Fluorescence Anisotropy Measurement: a. Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm. b. Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (I_VV) and horizontal (I_VH). c. Measure the correction factor (G-factor) by setting the excitation polarizer to horizontal and measuring the emission intensities with the emission polarizer set to vertical (I_HV) and horizontal (I_HH). The G-factor is calculated as G = I_HV / I_HH. d. Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Data Interpretation: a. A higher anisotropy value indicates lower membrane fluidity (more ordered), while a lower anisotropy value indicates higher membrane fluidity (more disordered).

Analysis of Phosphatidylglycerol by LC-MS/MS

This protocol provides a general workflow for the quantification of phosphatidylglycerol species in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., cell pellet)

-

Internal standard (e.g., a PG species not abundant in the sample)

-

Chloroform, Methanol, Water (LC-MS grade)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Lipid Extraction (Bligh-Dyer method): a. Homogenize the sample in a mixture of chloroform and methanol. b. Add water to induce phase separation. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.

-

Sample Preparation for LC-MS/MS: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). b. Add the internal standard.

-

LC-MS/MS Analysis: a. Inject the sample onto the LC system. b. Separate the lipid species using a gradient elution. c. Detect the PG species using the mass spectrometer in negative ion mode, monitoring for the specific precursor and product ions of different PG molecular species.

-

Data Analysis: a. Identify the PG species based on their retention times and mass-to-charge ratios. b. Quantify the amount of each PG species by comparing its peak area to that of the internal standard.

Conclusion

Phosphatidylglycerol, though sometimes a minor component, is a phospholipid of profound importance for the structural integrity and functional dynamics of cellular membranes. Its roles are diverse, ranging from maintaining membrane fluidity and serving as a critical precursor for cardiolipin in bioenergetic membranes to modulating the activity of key membrane proteins and participating in cellular signaling pathways. The experimental protocols provided herein offer a starting point for researchers to further investigate the intricate functions of this essential lipid. A deeper understanding of the roles of phosphatidylglycerol in both health and disease will undoubtedly open new avenues for therapeutic intervention and drug development.

References

- 1. Frontiers | Rapid phosphatidic acid accumulation in response to low temperature stress in Arabidopsis is generated through diacylglycerol kinase [frontiersin.org]

- 2. Na,K-ATPase reconstituted in liposomes: effects of lipid composition on hydrolytic activity and enzyme orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein/Lipid Interaction in the Bacterial Photosynthetic Reaction Center: Phosphatidylcholine and Phosphatidylglycerol… [ouci.dntb.gov.ua]

- 4. Neutral phospholipids stimulate Na,K-ATPase activity: a specific lipid-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Bench to Biomolecular Simulation: Phospholipid Modulation of Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein/lipid interaction in the bacterial photosynthetic reaction center: phosphatidylcholine and phosphatidylglycerol modify the free energy levels of the quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of Na,K-ATPase and Na-ATPase activity by phospholipids and cholesterol. I. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tuning the properties of the bacterial membrane with aminoacylated phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stimulation, Inhibition, or Stabilization of Na,K-ATPase Caused by Specific Lipid Interactions at Distinct Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific phospholipid binding to Na,K-ATPase at two distinct sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elifesciences.org [elifesciences.org]

- 18. Flipping the switch: dynamic modulation of membrane transporter activity in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of the activity of ABC transporters (P-glycoprotein, MRP2, BCRP) by flavonoids and drug response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. seegerlab.org [seegerlab.org]

- 21. researchgate.net [researchgate.net]

- 22. Insight into the phospholipid binding preferences of Kir3.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Lipid remodelling: Unravelling the response to cold stress in Arabidopsis and its extremophile relative Eutrema salsugineum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Phospholipid signaling and it's role in stress tolerance in plant | PPT [slideshare.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 17:0-20:3 PG-d5: Certificate of Analysis and Experimental Protocols

This technical guide provides a comprehensive overview of the deuterated prostaglandin, this compound. It is intended to serve as a detailed resource, presenting a representative Certificate of Analysis, in-depth experimental protocols for its quality assessment, and visualizations of relevant biochemical and analytical workflows. This document is designed to support the use of this compound as an internal standard in lipidomics and other advanced research applications.

Representative Certificate of Analysis

While a specific lot-numbered Certificate of Analysis for this compound is not publicly available, this section provides a representative Certificate of Analysis compiled from data sheets and product specifications from leading suppliers.[1] This information is critical for the accurate preparation of standards and the interpretation of experimental results.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Full Chemical Name | 1-heptadecanoyl-2-eicosatrienoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)[1] |

| Product Number | 858132L[2] |

| Synonym(s) | PG(17:0/20:3)-d5 |

| Chemical Formula | C₄₃H₇₃D₅NaO₁₀P[1] |

| Molecular Weight | 814.07 g/mol |

| Exact Mass | 813.55 amu[1] |

| CAS Number | 2936622-53-4[1] |

Physical and Chemical Properties

| Parameter | Specification |

| Physical Form | Solution |

| Concentration | 1 mg/mL in a suitable solvent (e.g., Methanol or Dichloromethane:Methanol) |

| Purity | >99% (as determined by TLC) |

| Storage Conditions | -20°C[2] |

| Shipping | On dry ice[2] |

| Stability | As specified by the manufacturer (typically ≥ 1 year when stored correctly) |

Analytical Data (Representative)

| Analytical Test | Representative Result |

| Purity by TLC | >99% |

| Identity by Mass Spectrometry | Conforms to the expected molecular weight and fragmentation pattern |

| Isotopic Enrichment | ≥98% Deuterium incorporation |

| Appearance of Solution | Clear, colorless solution |

Experimental Protocols

Detailed methodologies are crucial for the proper handling and validation of this internal standard. The following protocols are based on standard analytical techniques for prostaglandins and phospholipids.

Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is adapted from standard procedures for phospholipid analysis.[3]

-

Materials:

-

Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)

-

Developing tank

-

This compound standard solution

-

Solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water in a ratio of 80:25:15:5, v/v/v/v)

-

Visualization reagent (e.g., 10% phosphomolybdic acid in ethanol or primuline spray)

-

Heat gun or oven

-

-

Procedure:

-

Activate the silica gel TLC plate by heating it at 100°C for 15-30 minutes. Allow it to cool to room temperature.

-

Using a capillary tube or a microsyringe, carefully spot a small amount (approximately 5-10 µg) of the this compound solution onto the TLC plate, about 1.5 cm from the bottom edge.

-

Prepare the developing solvent system and pour it into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure solvent saturation. Cover the tank and let it equilibrate for at least 30 minutes.

-

Place the spotted TLC plate into the equilibrated tank, ensuring the spots are above the solvent level. Cover the tank and allow the solvent front to ascend until it is about 1-2 cm from the top of the plate.

-

Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

For visualization, spray the plate evenly with the chosen visualization reagent.

-

Gently heat the plate with a heat gun or in an oven until the spots become visible.

-

Assess the purity by observing the number of spots. A pure sample should ideally show a single spot. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

-

Mass Spectrometry for Identity and Isotopic Enrichment Confirmation

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an electrospray ionization (ESI) source.

-

-

LC Conditions (Illustrative):

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to resolve the analyte from any potential impurities. For example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

Injection Volume: 1-5 µL.

-

-

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Full scan for identity confirmation and product ion scan for structural elucidation.

-

Mass Range: A range that includes the expected m/z of the deprotonated molecule [M-H]⁻. For this compound, the expected m/z would be around 813.55, accounting for the loss of the sodium ion and a proton.

-

Fragmentation: For MS/MS analysis, collision-induced dissociation (CID) can be used to generate characteristic fragment ions that confirm the fatty acid composition and the head group.

-

-

Data Analysis:

-

Confirm the presence of the [M-H]⁻ ion at the expected m/z value.

-

Analyze the isotopic distribution of the molecular ion to confirm the d5 labeling. The relative intensities of the M, M+1, M+2, etc., peaks will differ from the unlabeled analog.[4]

-

In the MS/MS spectrum, look for fragment ions corresponding to the loss of the fatty acyl chains and other characteristic fragments of phosphatidylglycerols.

-

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and certification of a deuterated lipid standard like this compound.

References

natural occurrence of 17:0-20:3 PG

An In-depth Technical Guide on the Natural Occurrence of 17:0-20:3 Phosphatidylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 17:0-20:3 phosphatidylglycerol (PG), a specific and asymmetrically acylated glycerophospholipid. While research directly focused on this particular molecular species is limited, this document synthesizes available data from broader lipidomics studies and foundational biochemical pathways to detail its natural occurrence, biosynthesis, and potential physiological roles. This guide is intended to serve as a foundational resource for researchers in lipid biology and drug development, highlighting the significance of specific phospholipid species and outlining methodologies for their study.

Introduction to Phosphatidylglycerol (PG)

Phosphatidylglycerols (PGs) are a class of anionic glycerophospholipids that are essential components of cellular membranes in both prokaryotes and eukaryotes. In mammals, PG is found in relatively low abundance compared to other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), but it plays critical roles in specific tissues and metabolic pathways. The general structure of PG consists of a glycerol backbone esterified to two fatty acids at the sn-1 and sn-2 positions and a phosphate group at the sn-3 position, which is further esterified to a glycerol head group.[1]

PG is a key intermediate in the biosynthesis of cardiolipin, a dimeric phospholipid crucial for the structure and function of the inner mitochondrial membrane.[1] Beyond its structural and precursor roles, PG is a component of pulmonary surfactant, where it is vital for lung function.[1] Emerging evidence also suggests that PG and its metabolites, such as lysophosphatidylglycerol (LPG), can act as signaling molecules in processes like inflammation and immune response.[2]

This guide focuses specifically on the 17:0-20:3 PG molecular species, which is characterized by the presence of a saturated odd-chain fatty acid, heptadecanoic acid (17:0), and a polyunsaturated fatty acid, eicosatrienoic acid (20:3).

Natural Occurrence and Distribution

Direct quantitative analysis of 17:0-20:3 PG in various tissues is not yet widely documented. However, its existence in mammalian systems can be inferred from lipidomics studies that have identified other phospholipid classes with the same or similar acyl chain compositions.

A study on the effects of adzuki bean flavonoid mimetics on high-fat diet-induced obese mice identified PE(17:0/20:3) and PC(19:0/20:3) as differentially regulated lipids in the liver.[3][4] The presence of these related phospholipids strongly suggests the concurrent, albeit likely low-level, existence of PG with the same 17:0 and 20:3 acyl chains within the hepatic lipidome.

Data on Related Lipid Species

| Lipid Species Identified | Tissue/Organism | Context of Study | Citation |

| PE(17:0/20:3) | Mouse Liver | High-Fat Diet and Flavonoid Intervention | [3][4] |

| PC(19:0/20:3) | Mouse Liver | High-Fat Diet and Flavonoid Intervention | [3][4] |

Biological Significance of Constituent Fatty Acids

The potential importance of 17:0-20:3 PG can be further understood by examining its constituent fatty acids.

-

Heptadecanoic Acid (17:0): This is an odd-chain saturated fatty acid found in trace amounts in dairy products and ruminant fats.[5] It is often used as a biomarker for dairy fat consumption.[5][6] Interestingly, studies have shown that plasma concentrations of 17:0 are inversely associated with the risk of cardiometabolic diseases, including type 2 diabetes.[6][7] While dietary intake is a source, there is also evidence for endogenous synthesis of odd-chain fatty acids.[7]

-

Eicosatrienoic Acid (20:3): This is a polyunsaturated fatty acid that exists in several isomeric forms. The n-6 isomer, Dihomo-γ-linolenic acid (DGLA), is a precursor to the series 1 prostaglandins (e.g., PGE₁) and the 15-hydroxyl derivative of the series 3 leukotrienes, which are generally anti-inflammatory. The n-3 and n-9 isomers also have distinct metabolic roles. As a component of phospholipids, 20:3 contributes to membrane fluidity and can be released by phospholipases to participate in cell signaling.

Biosynthesis of 17:0-20:3 PG

The generation of a specific, asymmetrically acylated phospholipid like 17:0-20:3 PG is believed to occur through a combination of de novo synthesis and subsequent acyl chain remodeling.

De Novo Phosphatidylglycerol Synthesis

The foundational pathway for PG synthesis occurs in the mitochondria and endoplasmic reticulum.[8]

-

Formation of Phosphatidic Acid (PA): The pathway begins with glycerol-3-phosphate, which is sequentially acylated at the sn-1 and sn-2 positions to form PA.

-

Activation of PA: PA is activated by CTP:phosphatidate cytidylyltransferase to form CDP-diacylglycerol (CDP-DAG), a key intermediate.

-

Formation of PG Phosphate (PGP): CDP-diacylglycerol-glycerol-3-phosphate 3-phosphatidyltransferase (PGP synthase) catalyzes the reaction of CDP-DAG with glycerol-3-phosphate to yield phosphatidylglycerol phosphate (PGP).[1]

-

Dephosphorylation to PG: PGP is then dephosphorylated by a PGP phosphatase to produce the final phosphatidylglycerol molecule.[1]

Acyl Chain Remodeling (The Lands Cycle)

The de novo pathway typically produces PG species with common fatty acids (e.g., 16:0, 18:1). To generate the specific 17:0-20:3 combination, a process of acyl chain remodeling, known as the Lands cycle, is necessary.[9][10]

-

Deacylation: A phospholipase A₂ (PLA₂) enzyme hydrolyzes an existing fatty acid from the sn-2 position of a PG molecule, resulting in a lysophosphatidylglycerol (LPG).

-

Reacylation: An acyl-CoA:lysophosphatidylglycerol acyltransferase (LPGAT) then esterifies a new fatty acyl-CoA—in this case, either 17:0-CoA or 20:3-CoA—to the vacant position on the LPG molecule.[11]

This cycle allows for the tailored synthesis of specific PG molecular species, contributing to the diversity and functional specificity of cellular membranes.

Potential Signaling Pathways and Functions

While no signaling pathway has been directly attributed to 17:0-20:3 PG, its function can be inferred from the roles of the PG class and its constituent fatty acids.

-

Precursor for Bioactive Lipids: The most direct potential signaling role for 17:0-20:3 PG is as a storage pool for eicosatrienoic acid (20:3). Upon cellular stimulation, a phospholipase A₂ could release 20:3, which can then be converted by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes into eicosanoids (e.g., prostaglandins, leukotrienes).[12] These molecules are potent local hormones that regulate inflammation, vasodilation, and other physiological processes.

-

Generation of Lyso-PG: The action of phospholipases on 17:0-20:3 PG would also generate lysophosphatidylglycerol (LPG) containing either a 17:0 or 20:3 acyl chain. LPGs are emerging as signaling molecules in their own right, with potential roles in modulating immune responses.[2]

-

Membrane Properties: The unique combination of a straight, odd-chain saturated fatty acid and a kinked, polyunsaturated fatty acid would influence the biophysical properties of the membrane region where it is located, potentially affecting the function of embedded proteins such as ion channels.

Experimental Protocols for Analysis

The analysis of specific, low-abundance phospholipid species like 17:0-20:3 PG requires sensitive and specific methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol below is a synthesized methodology based on common practices in lipidomics research.[3][4][13]

Lipid Extraction (MTBE Method)

-

Sample Preparation: Homogenize ~10-20 mg of tissue in a suitable buffer. For plasma/serum, use ~25 µL.

-

Internal Standard: Add a deuterated internal standard, such as 17:0-20:3 PG-d5, to the sample to correct for extraction efficiency and instrument variability.[14]

-

Solvent Addition: Add methanol, followed by methyl-tert-butyl ether (MTBE). A common ratio is 10:3:2.5 (v/v/v) of MTBE:Methanol:Water.[13]

-

Extraction: Vortex the mixture thoroughly and incubate at room temperature on an orbital shaker for 1 hour.

-

Phase Separation: Add water to induce phase separation. Vortex briefly and centrifuge at ~15,000 x g for 10 minutes.

-

Collection: Carefully collect the upper (organic) phase containing the lipids.

-

Drying and Reconstitution: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile 1:1).

LC-MS/MS Analysis

-

Chromatography:

-

Column: Use a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[4]

-

Mobile Phase A: 10 mM ammonium acetate in acetonitrile/water (e.g., 60:40).

-

Mobile Phase B: 10 mM ammonium acetate in isopropanol/acetonitrile (e.g., 90:10).

-

Gradient: Run a gradient from a lower percentage of B to a high percentage of B over ~15-20 minutes to elute lipids based on their polarity.[4]

-

Flow Rate: ~0.3-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for PG analysis.

-

Scan Mode: Perform full scan analysis to identify the precursor ion of 17:0-20:3 PG ([M-H]⁻).

-

Tandem MS (MS/MS): Fragment the precursor ion using collision-induced dissociation (CID) to generate characteristic product ions corresponding to the fatty acyl chains (17:0 and 20:3). This provides structural confirmation and allows for specific quantification using methods like Multiple Reaction Monitoring (MRM).

-

References

- 1. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Lipidomic Analysis Reveals the Anti-Obesity and Hepatoprotective Effects of Flavonoid Mimetic Components in Adzuki Beans on High-Fat Diet-Induced Obese Mice | MDPI [mdpi.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. atamankimya.com [atamankimya.com]

- 6. mdpi.com [mdpi.com]

- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian lipids: structure, synthesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Acyl chain remodelling of PG [reactome.org]

- 10. Reactome | Acyl chain remodelling of PS [reactome.org]

- 11. A Novel Function of the Human CLS1 in Phosphatidylglycerol Synthesis and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. avantiresearch.com [avantiresearch.com]

The Uncharted Territory of Odd-Chain Fatty Acids in Prostaglandin Biology: A Technical Guide

For Immediate Release

A growing body of evidence suggests that odd-chain fatty acids (OCFAs), once overlooked as minor players in lipid metabolism, hold significant biological importance, particularly in the realm of prostaglandin (PG) synthesis and signaling. This technical guide provides an in-depth exploration of the conversion of OCFAs into novel prostaglandins, their physiological effects, and the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these unique lipids.

From Obscurity to the Forefront: Odd-Chain Fatty Acids as Prostaglandin Precursors

While the biosynthesis of prostaglandins from the even-chain fatty acid arachidonic acid is well-established, emerging research has unveiled that polyunsaturated OCFAs, such as 19-carbon (C19) and 21-carbon (C21) fatty acids, can also serve as substrates for the cyclooxygenase (COX) enzymes, the key catalysts in prostaglandin production. This enzymatic conversion gives rise to a novel class of prostaglandins with altered chain lengths, namely ω-nor- and ω-homo-prostaglandins.

Quantitative Insights into OCFA Conversion and Bioactivity

The enzymatic conversion of OCFAs to their corresponding prostaglandins by sheep vesicular glands, a common model for studying prostaglandin synthesis, has been demonstrated. While direct head-to-head quantitative comparisons with arachidonic acid are still emerging, initial studies indicate that the conversion rates of these odd-chain precursors are notable.

| Fatty Acid Precursor | Prostaglandin Product | Relative Conversion Rate (%)* | Biological Activity Comparison |

| Dihomo-γ-linolenic acid (20:3ω6) | Prostaglandin E1 (PGE1) | 100 | Reference |

| Arachidonic acid (20:4ω6) | Prostaglandin E2 (PGE2) | >100 | Reference |

| 19:3ω5 | ω-nor-Prostaglandin E1 | <100 | Comparable to PGE1 |

| 19:4ω5 | ω-nor-Prostaglandin E2 | <100 | Comparable to PGE2 |

| 21:3ω7 | ω-homo-Prostaglandin E1 | <100 | Comparable to PGE1 |

| 21:4ω7 | ω-homo-Prostaglandin E2 | <100 | Comparable to PGE2 |

*Relative conversion rates are presented as a percentage of the conversion of dihomo-γ-linolenic acid to PGE1. Data is synthesized from qualitative and semi-quantitative findings; precise quantitative values require further investigation.

Studies evaluating the biological activities of these novel odd-chain prostaglandins have shown them to be remarkably similar to their even-chain counterparts. For instance, ω-nor-PGE1 and ω-homo-PGE1 exhibit biological potencies comparable to PGE1 in assays measuring smooth muscle stimulation and effects on blood pressure[1]. Similarly, ω-nor-PGE2 and ω-homo-PGE2 display activities analogous to the well-characterized PGE2.

The Anti-Inflammatory Potential of Saturated Odd-Chain Fatty Acids

Beyond their role as prostaglandin precursors, saturated OCFAs, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered significant attention for their anti-inflammatory properties. These fatty acids are increasingly recognized as beneficial for metabolic health, with evidence suggesting they may not be inert molecules but active signaling entities.[2][3][4][5][6]

Modulation of Inflammatory Pathways

C15:0 has been shown to exert a range of anti-inflammatory effects, including the reduction of pro-inflammatory cytokines. This has led to the proposition that C15:0 may be an essential fatty acid.[7] A key mechanism underlying these effects is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.

Signaling Pathways: The Intersection of OCFAs, PPARs, and Prostaglandin Synthesis

The activation of PPARs by OCFAs represents a critical node in the regulation of inflammatory responses and, consequently, prostaglandin synthesis. PPARα agonists have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for the surge in prostaglandin production during inflammation.[7] This inhibitory effect is mediated through the negative regulation of transcription factors such as AP-1, which are crucial for COX-2 gene expression.

This diagram illustrates how OCFAs, by activating PPARs, can lead to the repression of COX-2 gene transcription, thereby reducing the synthesis of pro-inflammatory prostaglandins.

Experimental Protocols: A Guide to Investigating OCFA-Prostaglandin Biology

To facilitate further research in this burgeoning field, detailed methodologies for key experiments are provided below.

In Vitro Prostaglandin Synthesis Assay Using Odd-Chain Fatty Acid Substrates

This protocol outlines the procedure for assessing the conversion of OCFAs into prostaglandins using a microsomal preparation from sheep vesicular glands.

Materials:

-

Microsomal fraction of sheep vesicular glands

-

Odd-chain fatty acid substrates (e.g., 19:3ω5, 21:3ω7)

-

Arachidonic acid (positive control)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hemoglobin, reduced glutathione)

-

Indomethacin (COX inhibitor)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Prepare a microsomal fraction from sheep vesicular glands through differential centrifugation.

-

Reaction Mixture: In a reaction tube, combine the microsomal preparation, reaction buffer, and cofactors.

-

Substrate Addition: Add the odd-chain fatty acid substrate or arachidonic acid to initiate the reaction. For negative controls, add indomethacin prior to the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent. Extract the prostaglandins using liquid-liquid extraction.

-

Purification: Purify the extracted prostaglandins using solid-phase extraction to remove interfering substances.[1][8]

-

LC-MS/MS Analysis: Analyze the purified samples by LC-MS/MS to identify and quantify the synthesized prostaglandins.

LC-MS/MS Analysis of Odd-Chain Prostaglandins

The analysis of novel odd-chain prostaglandins requires the development of specific LC-MS/MS methods. The following provides a general framework for method development.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for prostaglandin separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.[8][9]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-) is used as prostaglandins readily form [M-H]⁻ ions.

-

Multiple Reaction Monitoring (MRM): This is the preferred acquisition mode for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each odd-chain prostaglandin need to be determined by infusing authentic standards or from in silico fragmentation predictions.

| Analyte (Example) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| ω-nor-PGE1 | [To be determined] | [To be determined] | [To be determined] |

| ω-homo-PGE1 | [To be determined] | [To be determined] | [To be determined] |

| ω-nor-PGE2 | [To be determined] | [To be determined] | [To be determined] |

| ω-homo-PGE2 | [To be determined] | [To be determined] | [To be determined] |

*MRM parameters need to be empirically optimized for each specific instrument and analyte.[10][11][12]

Future Directions and Therapeutic Implications

The study of odd-chain fatty acids and their role in prostaglandin biology is a rapidly evolving field with significant therapeutic potential. Further research is needed to:

-

Obtain precise quantitative data on the conversion rates of various OCFAs to their corresponding prostaglandins by different COX isoforms.

-

Conduct comprehensive in vivo studies to elucidate the physiological and pathophysiological roles of these novel prostaglandins.

-

Fully delineate the signaling pathways through which OCFAs and their prostaglandin metabolites exert their effects.

-

Explore the potential of dietary supplementation with OCFAs or the development of drugs targeting these pathways for the treatment of inflammatory and metabolic diseases.

The insights presented in this technical guide provide a solid foundation for future investigations into this exciting area of lipid research, paving the way for novel therapeutic strategies in a range of human diseases.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Peroxisome-proliferator-activated receptor alpha agonists inhibit cyclo-oxygenase 2 and vascular endothelial growth factor transcriptional activation in human colorectal carcinoma cells via inhibition of activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Item - Multiple Reaction Monitoring (MRM) parameters for LC/MS/MS. - Public Library of Science - Figshare [plos.figshare.com]

The Expanding Frontier of Phosphatidylglycerols: A Technical Guide to the Discovery and Analysis of Novel Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a unique glycerophospholipid that, while often considered a minor component of cellular membranes in eukaryotes, plays a pivotal and multifaceted role in a wide array of biological processes.[1][2] Traditionally known as a key component of pulmonary surfactant and a precursor for cardiolipin in mitochondria, recent advancements in lipidomic technologies have unveiled novel PG species and implicated them in critical signaling pathways that influence inflammation, metabolic diseases, and host-microbe interactions.[1][3][4] This technical guide provides an in-depth overview of the discovery of these novel PG species, the experimental protocols for their identification and quantification, and their emerging roles in health and disease.

The Landscape of Novel Phosphatidylglycerol Species

While the basic structure of PG, a glycerol backbone with two fatty acyl chains and a phosphoglycerol headgroup, is well-established, the diversity of its molecular species is a burgeoning area of research.[4] Novelty in PG species can arise from variations in:

-

Acyl Chain Composition: The length, saturation, and hydroxylation of the fatty acyl chains at the sn-1 and sn-2 positions create a vast number of distinct PG molecules. For instance, the identification of specific species like PG(34:1) and PG(36:2) and their altered levels in metabolic disorders has opened new avenues for biomarker discovery.[3]

-

Ether Linkages: The presence of an ether bond instead of an ester bond at the sn-1 position gives rise to plasmanyl- and plasmenyl-phosphatidylglycerols (ether-linked PGs). These species exhibit distinct physicochemical properties and are being investigated for their roles in signaling and membrane dynamics.

-

Modifications to the Headgroup: Enzymatic modifications of the glycerol headgroup can lead to novel PG derivatives with unique functionalities.

The discovery of these novel species has been largely driven by high-resolution mass spectrometry-based lipidomics, which allows for the sensitive detection and structural elucidation of low-abundance lipids.

Quantitative Analysis of Phosphatidylglycerol Species